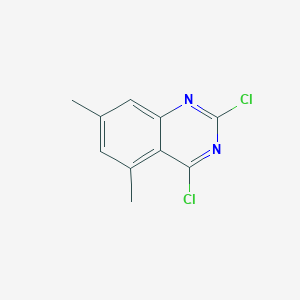

2,4-Dichloro-5,7-dimethylquinazoline

Description

Significance of Nitrogen Heterocycles in Chemical Synthesis

Nitrogen heterocycles are organic compounds featuring a ring structure containing at least one nitrogen atom. numberanalytics.com These structures are fundamental in organic chemistry and are integral to the processes of life. researchgate.net Their significance stems from their wide-ranging applications as precursors and building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comopenmedicinalchemistryjournal.comelsevierpure.com

The versatility of nitrogen heterocycles is due to their diverse biological activities and chemical reactivity. numberanalytics.com Many pharmaceuticals and agrochemicals incorporate these rings, with 59% of FDA-approved small-molecule drugs containing a nitrogen heterocycle. msesupplies.com They are key components in antibiotics, antivirals, and anticancer agents. numberanalytics.com In agriculture, over 70% of modern crop protection agents are based on heterocyclic structures. msesupplies.com Beyond medicine and agriculture, nitrogen heterocycles are used in materials science to create conducting polymers and dyes, and as corrosion inhibitors for metals. numberanalytics.comopenmedicinalchemistryjournal.commsesupplies.com Their structural diversity allows for fine-tuning of chemical and physical properties, making them indispensable in modern chemical synthesis. numberanalytics.comopenmedicinalchemistryjournal.com

The Quinazoline (B50416) Nucleus as a Privileged Structure in Organic Chemistry

The quinazoline nucleus, a bicyclic system formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This term describes molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. Quinazoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov

The therapeutic importance of the quinazoline scaffold is highlighted by the number of approved drugs that contain this core structure. nih.gov For instance, gefitinib (B1684475) and erlotinib (B232) are anticancer agents that act as epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov The adaptability of the quinazoline ring allows synthetic chemists to create large libraries of compounds with varied biological functions by modifying the substitution patterns on the nucleus. nih.gov This has solidified the quinazoline framework as a cornerstone in the development of new therapeutic agents. nih.gov

Structural Features and Synthetic Utility of Dichloro-Substituted Quinazolines

Dichloro-substituted quinazolines, particularly those with chlorine atoms at the 2- and 4-positions, are highly valuable intermediates in organic synthesis. The presence of two chlorine atoms significantly enhances the reactivity of the quinazoline ring toward nucleophilic substitution reactions. This heightened reactivity allows for the sequential and regioselective introduction of various functional groups.

Theoretical and experimental studies have shown that the carbon atom at the 4-position of the 2,4-dichloroquinazoline (B46505) nucleus is generally more susceptible to nucleophilic attack than the carbon at the 2-position. nih.gov This regioselectivity is a key feature that chemists exploit to build complex molecular architectures. By carefully choosing reaction conditions and nucleophiles, it is possible to selectively substitute one chlorine atom over the other, leading to the synthesis of 2-chloro-4-substituted-quinazolines or 2,4-disubstituted-quinazolines. nih.govderpharmachemica.com This controlled reactivity makes 2,4-dichloroquinazolines versatile platforms for synthesizing a wide array of derivatives with potential applications in medicine and materials science. nih.gov

Overview of Research Trajectories for 2,4-Dichloro-5,7-dimethylquinazoline

2,4-Dichloro-5,7-dimethylquinazoline is a specific derivative within the quinazoline family, characterized by chlorine atoms at positions 2 and 4, and methyl groups at positions 5 and 7. evitachem.com Its molecular formula is C₁₀H₈Cl₂N₂. evitachem.com Research on this compound primarily focuses on its role as a key intermediate for the synthesis of more complex molecules with potential biological activity. evitachem.com

The synthesis of 2,4-Dichloro-5,7-dimethylquinazoline typically starts from an appropriately substituted aminobenzoic acid, which is cyclized to form a 5,7-dimethylquinazoline-2,4-dione. evitachem.comgoogle.com This dione (B5365651) is then treated with a chlorinating agent, such as phosphorus oxychloride, to yield the target compound. evitachem.com The reactivity of the two chlorine atoms allows for subsequent nucleophilic substitution reactions, enabling the creation of diverse derivatives. evitachem.com Scientific investigations explore these derivatives for their potential as enzyme inhibitors, particularly targeting kinases, for applications in medicinal chemistry research. evitachem.com

Interactive Data Table: Properties of 2,4-Dichloro-5,7-dimethylquinazoline

| Property | Value |

| Molecular Formula | C₁₀H₈Cl₂N₂ |

| Molecular Weight | 233.09 g/mol |

| Appearance | Crystalline Powder |

| Classification | Halogenated Quinazoline Derivative |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5,7-dimethylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c1-5-3-6(2)8-7(4-5)13-10(12)14-9(8)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGLHSKJWSFTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(N=C2Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701291996 | |

| Record name | 2,4-Dichloro-5,7-dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392213-81-8 | |

| Record name | 2,4-Dichloro-5,7-dimethylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392213-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5,7-dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dichloro 5,7 Dimethylquinazoline

Historical Context of Dichloroquinazoline Synthesis

The synthesis of dichloroquinazolines is rooted in the broader history of quinazoline (B50416) chemistry. Early methods for preparing 2,4-dichloroquinazolines often involved the reaction of 2,4(1H,3H)-quinazolinediones with chlorinating agents. A common historical approach involved reacting anthranilic acid with potassium cyanate (B1221674) to produce 2,4-quinazolinediones. google.com These diones were then subjected to chlorination to yield the desired 2,4-dichloroquinazoline (B46505). google.com One patented method describes this two-step process with a total yield of about 43% when the chlorination is carried out in xylidine. google.com Another early route involved an aniline/carbobenzoxy isocyanic ester method, which reportedly had a total yield of around 58%. google.com These foundational methods, while effective, often suffered from low yields, the use of toxic solvents like xylidine, and starting materials that were not readily accessible for industrial-scale production. google.com

Precursor Selection and Design for 5,7-Dimethylquinazolines

The synthesis of 2,4-dichloro-5,7-dimethylquinazoline necessitates the careful selection and preparation of appropriately substituted precursors that contain the requisite 5,7-dimethyl pattern on the benzene (B151609) ring.

Routes from Substituted Anthranilonitriles and Anthranilic Acid Derivatives

The primary precursors for the quinazoline ring are derivatives of anthranilic acid or anthranilonitrile. For the target compound, 3,5-dimethylanthranilic acid or 3,5-dimethylanthranilonitrile would be the logical starting points. While specific literature detailing the synthesis of 2,4-dichloro-5,7-dimethylquinazoline from 3,5-dimethylanthranilonitrile is not prevalent, general methods for the conversion of ortho-aminobenzonitriles to 2,4-dichloroquinazolines have been reported. For instance, a one-step reaction of o-aminobenzonitrile with diphosgene and acetonitrile (B52724) has been shown to produce 2,4-dichloroquinazoline, albeit under high pressure and temperature. google.com This suggests a potential, though perhaps challenging, route from 3,5-dimethylanthranilonitrile.

Preparation of Corresponding 2,4-Dihydroxy-5,7-dimethylquinazolines

A more common and well-documented route involves the synthesis of the 2,4-dihydroxy intermediate, which exists in tautomeric equilibrium with 5,7-dimethylquinazoline-2,4(1H,3H)-dione. This intermediate is typically prepared from the corresponding anthranilic acid derivative. The general method involves the reaction of an anthranilic acid with potassium cyanate. google.comevitachem.com For the synthesis of the 5,7-dimethyl analog, 3,5-dimethylanthranilic acid would be the starting material. The reaction is typically carried out in water, and the pH is controlled to be between 9 and 12. google.com The reaction mixture is heated, and upon cooling and acidification, the desired 5,7-dimethylquinazoline-2,4(1H,3H)-dione precipitates and can be isolated. google.com

Direct Chlorination Approaches to the Quinazoline Core

The crucial step in the synthesis of 2,4-dichloro-5,7-dimethylquinazoline is the chlorination of the 2,4-dihydroxy (or dione) precursor. This transformation replaces the hydroxyl groups with chlorine atoms, creating the reactive dichloro compound.

Utilization of Phosphoryl Chloride and Related Reagents

Phosphoryl chloride (POCl₃) is the most widely used reagent for the chlorination of 2,4-quinazolinediones. The 5,7-dimethylquinazoline-2,4(1H,3H)-dione is heated in an excess of phosphoryl chloride, often with a catalytic amount of a tertiary amine such as N,N-dimethylaniline, to facilitate the reaction. evitachem.com The excess phosphoryl chloride is then removed under reduced pressure, and the product is isolated by pouring the reaction mixture into ice water and collecting the precipitate. evitachem.com Thionyl chloride can also be used as a chlorinating agent. evitachem.com

Table 1: Chlorination of Quinazoline-2,4-diones

| Precursor | Reagent | Conditions | Product | Ref |

| 2,4(1H,3H)-Quinazolinedione | POCl₃ | Reflux | 2,4-Dichloroquinazoline | evitachem.com |

| 5,7-Dimethylquinazoline-2,4(1H,3H)-dione | POCl₃ | Heat | 2,4-Dichloro-5,7-dimethylquinazoline | evitachem.com |

| 2,4(1H,3H)-Quinazolinedione | Thionyl Chloride | Heat | 2,4-Dichloroquinazoline | evitachem.com |

One-Pot Cyclization-Chlorination Strategies

To improve efficiency and reduce waste, one-pot procedures that combine the cyclization and chlorination steps have been developed. These methods typically start from an anthranilic acid derivative and proceed to the dichloroquinazoline without the isolation of the intermediate dione (B5365651). evitachem.com In such a process, the anthranilic acid derivative can be reacted with a source of the C2 and N3 atoms of the quinazoline ring, followed by the direct addition of the chlorinating agent. One-pot methods can reduce processing time and minimize handling losses, although they may present challenges in purification due to the formation of polymeric byproducts. evitachem.com Yields for these one-pot syntheses are generally in the range of 75-85%. evitachem.com

Catalytic Systems in Direct Synthesis (e.g., BTC/Ph₃PO systems)

The conversion of 2,4-dihydroxy-5,7-dimethylquinazoline to its dichloro derivative is a critical transformation, frequently employing phosphorus oxychloride (POCl₃) as the primary chlorinating agent. evitachem.com The efficiency of this reaction is significantly enhanced by catalytic systems that improve reaction kinetics and regioselectivity.

One of the most effective catalytic systems involves N,N-dimethylformamide (DMF). evitachem.com In this system, DMF reacts with POCl₃ to form a Vilsmeier reagent in situ. This electrophilic species facilitates the nucleophilic substitution of the hydroxyl groups with chlorine atoms. The use of DMF as a catalyst is advantageous as it allows for a reduction in the stoichiometric amount of POCl₃ required, which simplifies the recovery of excess phosphorus oxychloride and minimizes acidic waste during the hydrolysis quenching phase of the workup. evitachem.com Another catalytic approach uses bases like triethylamine (B128534) to deprotonate the quinazoline substrate, thereby increasing its nucleophilicity and accelerating the rate of reaction with POCl₃. evitachem.com

Systems involving bis(trichloromethyl)carbonate (BTC), also known as triphosgene (B27547), represent another advanced methodology. A synthetic method for 2,4-dichloroquinazoline derivatives has been developed using triphosgene under alkaline conditions. google.com This approach is noted for providing a more reasonable synthetic route with high yield and mild reaction conditions, making it suitable for industrial-scale production. google.com While direct synthesis of 2,4-dichloroquinazolines from o-aminobenzonitriles using the related compound diphosgene has been reported, it often requires high temperatures and pressurized autoclaves, and diphosgene itself is highly toxic. google.com The use of BTC offers a potentially safer and more manageable alternative.

| Catalytic System | Reagents | Role of Catalyst | Key Advantages |

|---|---|---|---|

| DMF-catalyzed | POCl₃, DMF | Forms Vilsmeier reagent in situ, activating the chlorination. evitachem.com | Reduces required POCl₃, simplifies waste handling. evitachem.com |

| Base-catalyzed | POCl₃, Triethylamine | Deprotonates substrate, increasing nucleophilicity. evitachem.com | Enhances reaction rate. |

| Triphosgene-based | Bis(trichloromethyl)carbonate (BTC) | Acts as the chlorinating agent source. | High yield, mild conditions, suitable for industrial scale-up. google.com |

Modern Innovations in Quinazoline Synthesis Applicable to Dichloro-Quinazolines

Recent advancements in synthetic organic chemistry have introduced novel methods applicable to the synthesis of the 2,4-dichloro-5,7-dimethylquinazoline core structure, emphasizing metal-free conditions, process intensification, and green chemistry principles.

Microwave-Assisted and Flow Chemistry Protocols

Process intensification techniques such as microwave-assisted synthesis and flow chemistry are being applied to the synthesis of quinazolines to dramatically reduce reaction times, improve yields, and enhance safety and scalability. magnusconferences.comfrontiersin.org

Microwave irradiation has been successfully used to accelerate the synthesis of quinazoline derivatives. magnusconferences.comfrontiersin.org It has been employed for various reaction types, including intramolecular Friedel-Crafts-type cyclizations and multi-component reactions. frontiersin.org For example, a rapid, one-pot microwave-assisted method for converting aromatic amines to 2,4-dichloroquinolines using POCl₃ and malonic acid has been reported, highlighting the applicability of this technology for related heterocyclic systems. asianpubs.orgasianpubs.org This method offers benefits such as short reaction times (e.g., 50 seconds), high yields, and cleaner reaction profiles. asianpubs.orgasianpubs.org The synthesis of 2,4(1H,3H)-quinazolinediones, the direct precursors to 2,4-dichloroquinazolines, has also been achieved efficiently using microwave irradiation without the need for a catalyst or base. nih.gov

Flow chemistry, while less specifically documented for 2,4-dichloro-5,7-dimethylquinazoline in the provided results, offers conceptual advantages for its synthesis. Continuous flow reactors can improve heat and mass transfer, allowing for better control over reaction parameters and safer handling of exothermic reactions or toxic reagents like POCl₃.

| Technology | Key Advantages | Applicable Step |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions, energy efficiency. magnusconferences.comfrontiersin.org | Cyclization to form quinazoline core nih.gov; Chlorination of dihydroxyquinazoline. asianpubs.orgasianpubs.org |

| Flow Chemistry | Enhanced safety, better process control, improved scalability, efficient mixing. | Chlorination with hazardous reagents (e.g., POCl₃). |

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green and sustainable chemistry are increasingly influencing the synthetic routes chosen for quinazoline derivatives. nih.govmagnusconferences.com The goal is to reduce the environmental impact by using less hazardous substances, minimizing waste, and improving energy efficiency. magnusconferences.com

Key green chemistry considerations applicable to the synthesis of 2,4-dichloro-5,7-dimethylquinazoline include:

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can significantly lower the energy consumption associated with conventional heating methods. magnusconferences.comtandfonline.com

Safer Solvents and Reagents: Research is ongoing to replace hazardous solvents and reagents. magnusconferences.com For instance, the use of deep eutectic solvents (DES) as an alternative to volatile organic solvents has been explored for quinazolinone synthesis. tandfonline.com Transition-metal-free synthetic pathways also contribute to this goal by eliminating potentially toxic metal catalysts. nih.gov

Atom Economy: Designing synthetic routes, such as one-pot multi-component reactions, that maximize the incorporation of starting materials into the final product helps to reduce waste. rsc.org

These sustainable approaches not only lower the environmental footprint but can also lead to more cost-effective and safer manufacturing processes. magnusconferences.com

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-2 and C-4 Positions

The core of 2,4-Dichloro-5,7-dimethylquinazoline's reactivity lies in the susceptibility of its C-2 and C-4 positions to nucleophilic attack. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine (B1678525) ring renders the attached carbon atoms electrophilic and thus prone to substitution. This characteristic makes 2,4-Dichloro-5,7-dimethylquinazoline a valuable intermediate for the synthesis of a variety of substituted quinazoline derivatives.

A key feature of the SNAr reactions of 2,4-Dichloro-5,7-dimethylquinazoline is the pronounced regioselectivity, which allows for controlled and predictable functionalization of the quinazoline core. This selectivity is primarily governed by the differential reactivity of the chlorine atoms at the C-2 and C-4 positions.

In nucleophilic aromatic substitution reactions involving 2,4-dichloroquinazolines, the chlorine atom at the C-4 position is significantly more reactive than the one at the C-2 position. This heightened reactivity is attributed to the greater electrophilicity of the C-4 carbon. The selective displacement of the C-4 chlorine is a well-documented phenomenon, enabling the initial functionalization to occur preferentially at this site. This differential reactivity is crucial for designing synthetic strategies that require sequential and selective introduction of different substituents.

The disparity in reactivity between the C-2 and C-4 positions allows for the development of sequential and selective functionalization strategies. By carefully controlling the reaction conditions and the nature of the nucleophile, it is possible to first substitute the C-4 chlorine and then proceed to modify the C-2 position. For instance, treatment of 2,4-Dichloro-5,7-dimethylquinazoline with a nucleophile under milder conditions will typically lead to the formation of a 4-substituted-2-chloro-5,7-dimethylquinazoline intermediate. This intermediate can then be subjected to a second, often more forcing, reaction with a different nucleophile to achieve substitution at the C-2 position, resulting in a 2,4-disubstituted-5,7-dimethylquinazoline. This stepwise approach is fundamental to the synthesis of complex quinazoline derivatives with distinct functionalities at the 2 and 4 positions.

The electrophilic nature of the C-2 and C-4 positions in 2,4-Dichloro-5,7-dimethylquinazoline allows for reactions with a broad spectrum of nucleophiles, including those based on nitrogen and oxygen.

Nitrogen-based nucleophiles, such as various amines, readily react with 2,4-Dichloro-5,7-dimethylquinazoline. The reaction with anilines, a class of primary amines, has been shown to proceed selectively at the C-4 position. For example, treating the starting dichloro compound with different substituted anilines in a solvent like isopropanol leads to the formation of 4-(substituted anilino)-2-chloro-5,7-dimethylquinazolines. These intermediates can be further functionalized by reacting them with secondary amines in the presence of phenol, which facilitates the substitution of the remaining chlorine atom at the C-2 position. This two-step process yields 4-(substituted anilino)-2-(substituted amino)-5,7-dimethylquinazolines.

| Reactant 1 | Reactant 2 | Product | Position of Substitution |

| 2,4-Dichloro-5,7-dimethylquinazoline | Substituted Anilines | 4-(Substituted anilino)-2-chloro-5,7-dimethylquinazolines | C-4 |

| 4-(Substituted anilino)-2-chloro-5,7-dimethylquinazolines | Secondary Amines | 4-(Substituted anilino)-2-(substituted amino)-5,7-dimethylquinazolines | C-2 |

Oxygen-based nucleophiles, particularly from phenols (aryloxylation), also exhibit selective reactivity towards the C-4 position of 2,4-Dichloro-5,7-dimethylquinazoline. The reaction with various substituted phenols in the presence of a base like potassium carbonate results in the formation of 4-(substituted phenoxy)-2-chloro-5,7-dimethylquinazolines. Similar to the amine-mediated reactions, these 4-aryloxy intermediates can then be reacted with secondary amines to achieve substitution at the C-2 position, leading to the synthesis of 2,4-disubstituted quinazolines. While less commonly reported for this specific derivative, alkoxylation with simple alcohols or alkoxides would be expected to follow a similar pattern of initial substitution at the C-4 position.

| Reactant 1 | Reactant 2 | Base | Product | Position of Substitution |

| 2,4-Dichloro-5,7-dimethylquinazoline | Substituted Phenols | Potassium Carbonate | 4-(Substituted phenoxy)-2-chloro-5,7-dimethylquinazolines | C-4 |

| 4-(Substituted phenoxy)-2-chloro-5,7-dimethylquinazolines | Secondary Amines | - | 4-(Substituted phenoxy)-2-(substituted amino)-5,7-dimethylquinazolines | C-2 |

Reactivity with Diverse Nucleophiles

Thiolation and Formation of Thioether Derivatives

The reaction of 2,4-dichloroquinazolines with thiol nucleophiles provides a direct route to the corresponding thioether derivatives. This transformation typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiol or its corresponding thiolate anion attacks the electron-deficient carbon centers of the quinazoline ring, displacing the chloride ions.

Research into the thiolation of related 2,4-dichloroquinazoline systems has shown that the reaction can be controlled to achieve either mono- or di-substitution. The regioselectivity of the initial substitution is influenced by the inherent reactivity of the C4 position over the C2 position. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack.

Subsequent reaction with a second equivalent of a thiol or a different thiol can lead to the formation of 2,4-bis(organothio)quinazolines. These reactions are often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to generate the more nucleophilic thiolate anion in situ. The choice of solvent and reaction temperature can also be optimized to control the outcome of the reaction and maximize the yield of the desired thioether derivatives. The resulting thioether compounds are valuable intermediates for further functionalization or can be target molecules in their own right, particularly in the development of pharmacologically active agents.

Mechanistic Insights into SNAr on the Quinazoline Ring

The nucleophilic aromatic substitution (SNAr) reaction is a primary pathway for the functionalization of the 2,4-dichloroquinazoline core. The mechanism involves the attack of a nucleophile on the electron-poor quinazoline ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by the electron-withdrawing nature of the heterocyclic nitrogen atoms and, in some cases, by other substituents on the ring. masterorganicchemistry.com The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product.

For 2,4-dichloroquinazoline derivatives, a key aspect of the SNAr mechanism is regioselectivity. Numerous studies have demonstrated that nucleophilic attack preferentially occurs at the C4 position over the C2 position. mdpi.comresearchgate.netnih.gov Density Functional Theory (DFT) calculations have provided insight into this preference, revealing that the carbon atom at the C4 position possesses a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net This makes the C4 position more susceptible to nucleophilic attack. mdpi.comresearchgate.net The activation energy for the attack at C4 is calculated to be lower than at C2, further supporting the observed regioselectivity. mdpi.comresearchgate.net This inherent reactivity allows for the sequential and controlled introduction of different nucleophiles at the C4 and then C2 positions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of halogenated quinazolines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. chim.itresearchgate.net These methods significantly expand the synthetic possibilities beyond classical SNAr chemistry.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling method for forming C-C bonds between an organoboron reagent and an organic halide. harvard.eduresearchgate.net For 2,4-dichloroquinazoline derivatives, this reaction provides an effective means to introduce aryl, heteroaryl, or vinyl substituents.

Consistent with the principles of SNAr reactions, the Suzuki-Miyaura coupling also exhibits high regioselectivity. The C4-chloro substituent is significantly more reactive than the C2-chloro substituent. This reactivity difference allows for selective mono-arylation at the C4 position under controlled conditions. nih.govnih.gov By modulating the reaction conditions, such as the catalyst system, base, and temperature, it is possible to achieve either monosubstitution at C4 or disubstitution at both C2 and C4. nih.govnih.gov For instance, reacting 4,7-dichloroquinazoline with an arylboronic acid using a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃ can selectively yield the 4-aryl-7-chloroquinazoline product. nih.gov Subsequent coupling at the less reactive chloro positions can then be achieved under more forcing conditions. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Dichloroquinazoline Scaffolds

| Starting Material | Boronic Acid | Catalyst System | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,7-Dichloro-6-nitroquinazoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-(4-Methoxyphenyl)-7-chloro-6-nitroquinazoline | High | nih.gov |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. organic-chemistry.orgwikipedia.orggold-chemistry.org This reaction is highly valuable for introducing alkynyl moieties onto the quinazoline scaffold, which are useful handles for further transformations or as components of functional materials and complex molecules. wikipedia.orgresearchgate.net

The reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org Similar to other cross-coupling reactions on this scaffold, the Sonogashira coupling demonstrates regioselectivity, with the C4-Cl position being more reactive than the C2-Cl position. This allows for the selective introduction of an alkyne at the C4 position of 2,4-dichloroquinazoline. The reaction is typically carried out under mild, basic conditions, often using an amine base like triethylamine or diethylamine, which can also serve as the solvent. wikipedia.org The choice of palladium catalyst, copper(I) source, and ligands can be optimized to achieve high yields and selectivity. libretexts.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a premier method for synthesizing aryl amines, largely replacing harsher classical methods. wikipedia.org It allows for the coupling of a wide range of primary and secondary amines with 2,4-dichloro-5,7-dimethylquinazoline.

The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. nih.gov The reaction's regioselectivity again favors the C4 position, enabling the synthesis of 4-amino-2-chloro-5,7-dimethylquinazoline derivatives. These products are common precursors in the synthesis of kinase inhibitors and other biologically active molecules.

Negishi and Stille Coupling Applications

While less common than Suzuki or Sonogashira couplings for this specific scaffold, the Negishi and Stille reactions represent other powerful palladium-catalyzed methods for C-C bond formation. chim.itresearchgate.net

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. researchgate.net Organozinc compounds are generally more reactive than organoboron or organotin reagents, which can sometimes allow for reactions to proceed under milder conditions. A study on 2-chloro-5-iodo-6,7-dimethoxyquinazolin-4-amine demonstrated that a Negishi coupling with (2-pyridyl)zinc chloride occurred, though it resulted in a mixture of the desired coupled product and a reduced derivative. researchgate.netresearchgate.net

The Stille coupling utilizes an organotin (stannane) reagent to couple with an organic halide. wikipedia.orglibretexts.org A key advantage of Stille reactions is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. wikipedia.orglibretexts.org The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reactivity of the organotin reagent can be tuned, and like other methods, the Stille reaction can be applied to achieve regioselective C-C bond formation on the 2,4-dichloroquinazoline framework. researchgate.net

Computational and Theoretical Investigations of 2,4 Dichloro 5,7 Dimethylquinazoline

Electronic Structure Characterization

The electronic structure of a molecule is the foundation of its chemical and physical properties. Through computational methods, it is possible to characterize the distribution of electrons and energy levels within 2,4-dichloro-5,7-dimethylquinazoline, providing a detailed picture of its intrinsic nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. scispace.comresearchgate.net It has been widely applied to predict and analyze the properties of various materials and chemical structures. scispace.com For quinazoline (B50416) derivatives, DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Methods like the B3LYP hybrid functional are commonly used in conjunction with basis sets such as 6-31G(d,p) or 6-31++G(d,p) to perform these calculations. researchgate.netnih.gov

In a typical study, the initial geometry of 2,4-dichloro-5,7-dimethylquinazoline would be optimized to find its most stable conformation (lowest energy state). The accuracy of these theoretical models can be validated by comparing the calculated structural parameters (bond lengths and angles) with experimental data obtained from techniques like X-ray crystallography for analogous compounds. nih.gov Furthermore, calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to confirm the assignments of fundamental vibrational modes. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgimperial.ac.uk The energy of the HOMO is associated with the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are used to determine the energies of these frontier orbitals. For the nucleophilic aromatic substitution (SNAr) reactions common to 2,4-dichloroquinazolines, the characteristics of the LUMO, such as its energy and the distribution of its lobes on different atoms, are particularly important for predicting the site of nucleophilic attack. nih.gov

Table 1: Representative FMO Properties Calculated via DFT

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netnih.gov It helps in identifying the regions of a molecule that are rich or deficient in electrons, which is crucial for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. nih.govnih.gov

An MEP map displays the electrostatic potential on the surface of a molecule using a color spectrum.

Red : Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.netnih.gov

Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netnih.gov

Green : Represents areas with zero or neutral potential. researchgate.netnih.gov

For 2,4-dichloro-5,7-dimethylquinazoline, the MEP map is expected to show significant positive potential (blue regions) around the carbon atoms C2 and C4, which are bonded to the electronegative chlorine atoms and adjacent to ring nitrogen atoms. This electron deficiency makes them the primary targets for nucleophiles. Conversely, negative potential (red regions) would be anticipated around the nitrogen atoms of the quinazoline ring due to the presence of lone pairs of electrons.

Prediction of Chemical Reactivity and Selectivity

A key application of computational chemistry is the prediction of how and where a molecule will react. For a polysubstituted molecule like 2,4-dichloro-5,7-dimethylquinazoline, theoretical methods can accurately forecast which sites are most reactive and explain the regioselectivity observed in experimental outcomes.

The combination of FMO analysis and MEP mapping allows for the precise prediction of reactive sites. The chlorine atoms at the C2 and C4 positions of the quinazoline ring are excellent leaving groups, making the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov Computational studies on the parent 2,4-dichloroquinazoline (B46505) have shown that both C2 and C4 are electron-deficient. nih.gov

DFT calculations of atomic charges (such as Mulliken, electrostatic, or natural charges) quantify the electron deficiency at these sites. Studies on the unsubstituted 2,4-dichloroquinazoline indicate that the C2 carbon is slightly more electron-deficient (more positive charge) than the C4 carbon, primarily due to its position between two electronegative nitrogen atoms. nih.gov However, FMO analysis reveals that the LUMO coefficient is larger at the C4 position. nih.gov This means that the LUMO, which accepts the electrons from an incoming nucleophile, is more localized at C4. In many SNAr reactions, reactivity is governed by orbital control (LUMO distribution) rather than charge control, making C4 the more favorable site for nucleophilic attack. nih.gov

Table 2: Illustrative Calculated Atomic Charges for Reactive Carbons in a Dichloroquinazoline Core

| Atomic Site | Mulliken Charge | Electrostatic Charge | Natural Charge |

|---|---|---|---|

| C2 | 0.45 | 0.50 | 0.60 |

| C4 | 0.25 | 0.35 | 0.28 |

Note: These values are based on findings for the parent 2,4-dichloroquinazoline and serve to illustrate the relative electron deficiency at the C2 and C4 positions. nih.gov The exact values for the 5,7-dimethyl derivative may vary.

To definitively predict the outcome of a reaction with multiple possible products, chemists can computationally model the reaction pathway and analyze the transition states. For the SNAr reaction on 2,4-dichloro-5,7-dimethylquinazoline, a nucleophile can attack either the C2 or the C4 position. DFT calculations can be used to map the potential energy surface for both reaction pathways. nih.gov

This involves locating the geometry of the transition state for the nucleophilic attack at C2 and the transition state for the attack at C4. A key confirmation of a true transition state structure is a vibrational analysis that yields exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov By calculating the energy of these transition states relative to the starting reactants, the activation energy (Ea) for each pathway can be determined.

Theoretical studies on the parent 2,4-dichloroquinazoline have demonstrated that the activation energy for nucleophilic attack at the C4 position is significantly lower than that for attack at the C2 position. nih.gov This computational result strongly supports experimental observations where the substitution reaction occurs regioselectively at C4, leading to the formation of 2-chloro-4-substituted quinazoline derivatives as the major product. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,4-Dichloro-5,7-dimethylquinazoline |

| 2,4-dichloroquinazoline |

| 2,4-dichloro-6,7-dimethoxyquinazoline |

| 2-chloro-4-aminoquinazoline |

| 2,4-diaminoquinazolines |

| 2-amino-4-fluorobenzoic acid |

| 2,4-quinazoline diones |

| 2-,4-,6-methylquinoline |

| 5-aminoquinoline |

| 7-chloro-4-hydroxy-3-quinolinecarboxylic acid |

| 5,7-dichloro-8-hydroxyquinaldine |

| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole |

| Benomyl |

| Maleic anhydride |

Conformational Analysis and Stability Studies

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical, chemical, and biological properties. For 2,4-dichloro-5,7-dimethylquinazoline, computational methods, particularly Density Functional Theory (DFT), are employed to determine its most stable conformations and to analyze the energetic barriers between different spatial arrangements.

Key Aspects of Conformational and Stability Analysis:

Molecular Geometry: DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles for the most stable conformer. For the quinazoline ring system, a high degree of planarity is expected. The introduction of methyl groups may lead to slight puckering of the benzene (B151609) ring to alleviate steric strain, though this effect is generally minimal in such aromatic systems.

Rotational Barriers: The methyl groups attached to the quinazoline ring can rotate. Computational studies can calculate the energy barriers associated with the rotation of these methyl groups. These barriers are typically low, indicating relatively free rotation at room temperature.

Electronic Properties and Stability: The stability of the molecule is intricately linked to its electronic structure. DFT calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity. In substituted quinazolines, the nature and position of the substituents significantly influence these frontier orbitals. For instance, the electron-withdrawing chlorine atoms and electron-donating methyl groups in 2,4-dichloro-5,7-dimethylquinazoline will have competing effects on the electron density distribution across the quinazoline scaffold. Theoretical studies on other substituted quinazolines have shown that such substitutions can modulate the electronic properties and, consequently, the stability of the molecule. frontiersin.orgnih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For 2,4-dichloro-5,7-dimethylquinazoline, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the carbon atoms attached to the chlorine atoms will exhibit a positive potential, marking them as likely sites for nucleophilic substitution.

Table 1: Predicted Geometrical Parameters and Electronic Properties of 2,4-Dichloro-5,7-dimethylquinazoline (Illustrative Data based on related compounds)

| Parameter | Predicted Value | Method of Prediction |

| C2-Cl Bond Length | ~1.74 Å | DFT (B3LYP/6-311++G(d,p)) |

| C4-Cl Bond Length | ~1.73 Å | DFT (B3LYP/6-311++G(d,p)) |

| C5-C(methyl) Bond Length | ~1.51 Å | DFT (B3LYP/6-311++G(d,p)) |

| C7-C(methyl) Bond Length | ~1.51 Å | DFT (B3LYP/6-311++G(d,p)) |

| Dihedral Angle (Benzene-Pyrimidine) | < 5° | DFT Optimization |

| HOMO Energy | -6.5 to -7.5 eV | DFT Calculations |

| LUMO Energy | -1.0 to -2.0 eV | DFT Calculations |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | DFT Calculations |

Note: The data in this table is illustrative and based on computational studies of structurally similar quinazoline derivatives. Specific experimental or theoretical studies on 2,4-dichloro-5,7-dimethylquinazoline may yield slightly different values.

Advanced Computational Methods in Quinazoline Research

The study of quinazoline derivatives has been significantly advanced by a variety of computational techniques that go beyond basic conformational analysis. These methods are pivotal in rational drug design and materials science. nih.gov

Key Advanced Computational Methods:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a cornerstone in medicinal chemistry for establishing a mathematical relationship between the chemical structure and the biological activity of a series of compounds. frontiersin.org For quinazoline derivatives, which are known for a wide range of pharmacological activities, QSAR models can predict the efficacy of new, unsynthesized analogs based on calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of quinazoline research, molecular docking is extensively used to study the interaction of these derivatives with biological targets, such as enzymes and receptors. For instance, many quinazoline derivatives are investigated as kinase inhibitors, and docking studies can elucidate the binding modes within the ATP-binding pocket of these enzymes, highlighting key interactions like hydrogen bonds and hydrophobic contacts. frontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations: While molecular docking provides a static picture of the binding pose, MD simulations offer a dynamic view of the molecular system over time. frontiersin.org These simulations can assess the stability of the ligand-receptor complex, revealing conformational changes and the role of solvent molecules. For a molecule like 2,4-dichloro-5,7-dimethylquinazoline, MD simulations could be used to study its behavior in a biological membrane or its interaction dynamics with a protein target.

Density Functional Theory (DFT) for Reactivity: Beyond structural and electronic properties, DFT can be used to calculate various reactivity descriptors. These include parameters like chemical hardness, softness, and electrophilicity index, which help in understanding the reactive nature of the molecule. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide detailed information about intramolecular interactions, such as hyperconjugation and steric effects, which are influenced by the substituents. tandfonline.com

Table 2: Application of Advanced Computational Methods to Quinazoline Derivatives

| Computational Method | Application in Quinazoline Research | Insights Gained |

| QSAR | Predicting anticancer, antimicrobial, or other biological activities. | Identification of key structural features required for activity. |

| Molecular Docking | Simulating the binding of quinazolines to protein targets (e.g., EGFR kinase). | Understanding binding affinity, orientation, and key intermolecular interactions. |

| MD Simulations | Assessing the stability of quinazoline-protein complexes over time. | Elucidating dynamic behavior, conformational flexibility, and solvent effects. |

| DFT Reactivity Descriptors | Calculating parameters like chemical hardness and electrophilicity. | Predicting the overall reactivity and sites of reaction on the molecule. |

The application of these advanced computational methods provides a comprehensive understanding of the chemical and biological profile of quinazoline derivatives, guiding the synthesis and development of new compounds with desired properties.

Role As a Versatile Synthetic Building Block in Complex Chemical Architecture

The utility of 2,4-Dichloro-5,7-dimethylquinazoline in organic synthesis stems from its identity as a heterocyclic compound featuring a fused bicyclic system. evitachem.com The core of its versatility lies in the two chlorine substituents at positions 2 and 4, which serve as highly reactive sites for chemical modification.

Precursor for Functionalized Quinazoline (B50416) Derivatives

The chlorine atoms on the quinazoline ring are excellent leaving groups, making the compound an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. evitachem.com This reactivity allows for the straightforward introduction of a wide variety of functional groups, thereby generating a diverse range of quinazoline derivatives. The general process involves reacting 2,4-Dichloro-5,7-dimethylquinazoline with different nucleophiles, such as amines, alcohols, or thiols, to replace one or both chlorine atoms. evitachem.com

This targeted substitution is the primary method for creating functionalized quinazolines from this precursor. The specific substitution pattern, with methyl groups at positions 5 and 7, influences the electronic properties and solubility of the resulting derivatives. evitachem.com

Below is a table illustrating the types of functionalized derivatives that can be synthesized from this building block.

| Nucleophile Class | Reagent Example | Resulting Functional Group | Product Class Example |

| Primary/Secondary Amines | R-NH₂ | Amino (-NHR) | 2,4-Diamino-5,7-dimethylquinazolines |

| Alcohols/Phenols | R-OH | Alkoxy/Aryloxy (-OR) | 2,4-Dialkoxy-5,7-dimethylquinazolines |

| Thiols/Thiophenols | R-SH | Thioether (-SR) | 2,4-Bis(alkylthio)-5,7-dimethylquinazolines |

| Hydrazines | H₂N-NHR | Hydrazinyl (-NHNHR) | 2,4-Dihydrazinyl-5,7-dimethylquinazolines |

Integration into Multi-Step Organic Synthesis Pathways

2,4-Dichloro-5,7-dimethylquinazoline is frequently employed as a key intermediate in multi-step synthetic sequences designed to produce complex molecular targets. The differential reactivity of the two chlorine atoms can be exploited to achieve sequential and selective substitutions. Typically, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at the C2 position.

This reactivity difference enables a controlled, stepwise synthesis:

First Substitution: A nucleophile is introduced under carefully controlled reaction conditions to selectively replace the C4-chloro group, yielding a 2-chloro-4-substituted-5,7-dimethylquinazoline intermediate.

Second Substitution: The resulting intermediate is then treated with a second, different nucleophile, which substitutes the remaining chlorine atom at the C2 position.

This step-by-step approach, as demonstrated in the synthesis of related quinazoline structures, allows for the precise construction of asymmetrically substituted quinazolines, which would be challenging to achieve in a single step. nih.gov This makes the compound an essential component in synthetic pathways leading to advanced molecules with specific biological or material properties. nih.gov

Design Principles for Constructing Diverse Chemical Libraries

The reliable and versatile reactivity of 2,4-Dichloro-5,7-dimethylquinazoline makes it an excellent scaffold for combinatorial chemistry and the generation of chemical libraries. The core principle involves parallel synthesis, where the single starting scaffold is reacted with a large collection of diverse building blocks (nucleophiles) to rapidly produce a multitude of unique, yet structurally related, products.

By reacting the dichloro-scaffold with a library of amines, alcohols, or other nucleophiles in a high-throughput format (e.g., a multi-well plate), researchers can efficiently generate hundreds or thousands of distinct quinazoline derivatives. This strategy is invaluable in fields like drug discovery, where large libraries of compounds are needed for screening against biological targets.

Conceptual Library Generation:

| Scaffold | Reagent Set (in parallel) | Resulting Library |

| 2,4-Dichloro-5,7-dimethylquinazoline | Amine 1, Amine 2, ... Amine N | Library of diverse N-substituted quinazolines |

| 2,4-Dichloro-5,7-dimethylquinazoline | Alcohol 1, Alcohol 2, ... Alcohol N | Library of diverse O-substituted quinazolines |

Applications in Non-Biological Materials Chemistry (e.g., Ligand Precursors for Catalysis, Organic Materials)

While much of the focus on quinazoline derivatives is in medicinal chemistry, the synthetic versatility of 2,4-Dichloro-5,7-dimethylquinazoline extends to materials science. The compound serves as a precursor for creating functional organic materials and specialized ligands. evitachem.com

Ligand Precursors for Catalysis: The nitrogen atoms within the quinazoline ring, combined with additional donor atoms (like nitrogen, sulfur, or phosphorus) introduced through nucleophilic substitution, can form chelating ligands. These ligands can coordinate with transition metals to form catalysts for a variety of organic transformations. The ability to systematically modify the substituents at the C2 and C4 positions allows for fine-tuning the steric and electronic properties of the resulting ligand to optimize catalytic activity.

Organic Materials: The compound can be used as a building block for creating dyes and other functional organic materials. evitachem.com The extended aromatic system of the quinazoline core forms a chromophore that can be modified by attaching various auxochromes (functional groups) at the 2- and 4-positions to alter its color and photophysical properties.

Emerging Methodologies and Future Research Directions

Development of Novel and Efficient Catalytic Systems

The synthesis of the quinazoline (B50416) core has been significantly advanced by the advent of novel catalytic systems. mdpi.com Transition-metal catalysis, in particular, has offered efficient and versatile routes to quinazoline derivatives. mdpi.comnih.gov

Copper-Catalyzed Systems: Copper catalysts are frequently employed due to their low cost and effectivity. organic-chemistry.orgrsc.org For instance, copper-catalyzed cascade reactions involving (2-bromophenyl)methylamines and amidine hydrochlorides provide a practical route to quinazolines. organic-chemistry.org Another approach utilizes a CuCl/DABCO/4-HO-TEMPO system with oxygen as the terminal oxidant for the aerobic oxidative synthesis of 2-substituted quinazolines. organic-chemistry.org

Iron-Catalyzed Systems: Iron catalysis is gaining traction as a sustainable alternative. nih.gov An example is the iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation to produce quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org

Manganese-Catalyzed Protocols: Manganese-based catalysts have also been developed for quinazoline synthesis. mdpi.com For example, Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides yields 2-substituted quinazolines. mdpi.comnih.gov

Ruthenium-Catalyzed Reactions: Ruthenium-based catalysts have been utilized for the dehydrogenative synthesis of 2-arylquinazolines from 2-aminoaryl methanols and benzonitriles. organic-chemistry.orgacs.org

These catalytic systems offer advantages such as operational simplicity, high atom economy, and the use of readily available starting materials. organic-chemistry.org Future research in this area will likely focus on developing even more efficient, selective, and environmentally benign catalysts for the synthesis and functionalization of the 2,4-dichloro-5,7-dimethylquinazoline core, potentially exploring non-precious metal catalysts and novel ligand designs.

Asymmetric Synthesis and Chiral Derivatization

The synthesis of chiral quinazoline derivatives is of significant interest due to their potential applications in medicinal chemistry, where stereochemistry often plays a crucial role in biological activity. nih.gov While research directly focusing on the asymmetric synthesis of 2,4-dichloro-5,7-dimethylquinazoline is limited, general strategies for asymmetric quinazoline synthesis can be adapted.

One prominent strategy is the use of chiral auxiliaries. For example, (-)-quinine has been successfully used as a chiral auxiliary in the asymmetric synthesis of sulfinamides. nih.gov This approach could potentially be applied to introduce chirality into derivatives of 2,4-dichloro-5,7-dimethylquinazoline.

Another powerful technique is dynamic kinetic resolution (DKR). caltech.edu This method has been employed for the asymmetric synthesis of QUINAP, a chiral P,N-ligand, and its derivatives. caltech.edu The DKR process can involve the isomerization of an arylpalladium intermediate, leading to high enantiomeric excess. caltech.edu

Future efforts in this domain will likely involve the development of catalytic asymmetric methods to directly introduce chirality to the 2,4-dichloro-5,7-dimethylquinazoline scaffold or its derivatives. This could include enantioselective C-H functionalization or asymmetric cyclization reactions. The development of chiral ligands specifically designed for quinazoline systems will be crucial for achieving high levels of enantioselectivity.

Mechanistic Elucidation of Complex Reactions

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For quinazoline synthesis, various mechanistic pathways have been proposed for different catalytic systems.

For instance, in the copper-catalyzed synthesis of quinazolines from (2-bromophenyl)methylamines and amidines, the proposed mechanism involves a sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and subsequent aerobic oxidation. organic-chemistry.org In some iron-catalyzed reactions, a plausible mechanism involves the Lewis acidic nature of the catalyst facilitating the initial condensation, followed by cyclization and aromatization steps. nih.gov

The mechanism for the synthesis of quinazoline-3-oxides often involves the initial formation of a Schiff base or an ethoxymethyleneamino derivative, followed by cyclocondensation. nih.gov In some cases, radical oxidative cross-coupling reactions are involved, where a radical initiator generates reactive species that add to the quinazoline-3-oxide core. nih.gov

For 2,4-dichloro-5,7-dimethylquinazoline, future research should focus on detailed mechanistic studies of its formation and subsequent functionalization reactions. This could involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling (e.g., Density Functional Theory) to map out reaction pathways and identify key intermediates and transition states. acs.org Such studies will be invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Application in High-Throughput Synthesis and Automated Platforms

The demand for large and diverse compound libraries for drug discovery and materials science has driven the development of high-throughput synthesis (HTS) and automated synthesis platforms. rsc.orgresearchgate.net The quinazoline scaffold is well-suited for such approaches due to the availability of multiple synthetic routes and points for diversification. researchgate.net

Automated synthesis platforms, which can perform entire chemical syntheses with minimal human intervention, are becoming increasingly sophisticated. sigmaaldrich.comfu-berlin.de These systems often utilize pre-filled reagent cartridges for specific reaction classes, such as N-heterocycle formation, which can be applied to the synthesis of quinazoline derivatives. sigmaaldrich.comyoutube.com The creation of virtual libraries of potential products can be combined with in silico screening to prioritize synthetic targets, making the process more efficient. youtube.com

For 2,4-dichloro-5,7-dimethylquinazoline, its di-chloro functionality at the 2 and 4 positions provides two reactive sites for diversification, making it an ideal candidate for library synthesis. Future work will likely involve integrating the synthesis of 2,4-dichloro-5,7-dimethylquinazoline and its derivatives into automated platforms to rapidly generate libraries of novel compounds for biological screening and materials testing. researchgate.net

Exploration of New Chemical Transformations for the Quinazoline Core

The reactivity of the quinazoline core allows for a wide range of chemical transformations, enabling the synthesis of a diverse array of functionalized derivatives. chim.it While the 2,4-dichloro-5,7-dimethylquinazoline already possesses two key functional groups for modification, further exploration of new transformations can unlock novel chemical space.

Recent advances in C-H functionalization have provided powerful tools for directly modifying the quinazoline scaffold. chim.it For example, palladium-catalyzed C-H arylation has been used for the intramolecular synthesis of fused quinazoline systems. chim.it Copper-catalyzed cross-dehydrogenative coupling has been employed to introduce indole (B1671886) moieties at the C4 position of quinazoline-3-oxides. chim.it

Future research should explore the application of these and other modern synthetic methods to 2,4-dichloro-5,7-dimethylquinazoline. This could include:

Selective C-H functionalization at other positions on the quinazoline ring to introduce new functional groups.

Development of novel cyclization reactions to build fused heterocyclic systems onto the quinazoline core.

Exploration of photocatalytic and electrochemical methods for mild and selective transformations. chim.it

These new transformations will expand the synthetic utility of 2,4-dichloro-5,7-dimethylquinazoline and provide access to a wider range of complex and potentially bioactive molecules.

Broader Impact on Advanced Organic Synthesis and Materials Science

The development of new synthetic methodologies for quinazolines, including 2,4-dichloro-5,7-dimethylquinazoline, has a significant impact beyond the synthesis of this specific compound. The insights gained from studying the reactivity and functionalization of the quinazoline core can be applied to the synthesis of other N-heterocycles, which are prevalent in pharmaceuticals and functional materials. mdpi.comnih.gov

In materials science, quinazoline derivatives are being investigated for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.org The planar structure and tunable electronic properties of the quinazoline core make it an attractive building block for new organic materials. beilstein-journals.org For example, quinazoline-based compounds have been used as hosts for phosphorescent OLEDs and as components of exciplex-forming systems for white OLEDs. beilstein-journals.org

The exploration of 2,4-dichloro-5,7-dimethylquinazoline and its derivatives could lead to the discovery of new materials with unique photophysical and electrochemical properties. Future research in this area will likely focus on the design and synthesis of novel quinazoline-based materials for applications in electronics, sensing, and other advanced technologies. The integration of quinazolines with nanotechnology also presents exciting opportunities for developing new drug delivery systems and diagnostic tools. bohrium.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,4-Dichloro-5,7-dimethylquinazoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, refluxing intermediates in polar aprotic solvents like DMSO under reduced pressure (e.g., 18 hours at 100°C) followed by crystallization in water-ethanol mixtures can yield derivatives with ~65% efficiency . Key variables include solvent choice (DMSO enhances nucleophilic substitution), stoichiometry of dichlorinated reagents, and cooling rates during crystallization. Optimization of these parameters is critical to minimize side reactions (e.g., over-halogenation).

Q. Which spectroscopic techniques are most effective for characterizing 2,4-Dichloro-5,7-dimethylquinazoline?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 760–850 cm⁻¹ and quinazoline ring vibrations at 1550–1600 cm⁻¹) .

- ¹H/¹³C NMR : Resolves methyl group environments (δ 2.5–3.0 ppm for CH₃) and aromatic proton splitting patterns .

- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N percentages (e.g., C 69.03%, H 5.24%, N 3.83% for related compounds) .

Q. How do substituent positions on the quinazoline core affect physicochemical properties?

- Methodological Answer : Chlorine atoms at positions 2 and 4 increase electrophilicity, facilitating nucleophilic aromatic substitution. Methyl groups at 5 and 7 enhance lipophilicity (LogP ~3.53), as calculated via HPLC or computational models. Vapor pressure (0.2±0.4 mmHg at 25°C) and refractive index (1.572) are critical for solubility and formulation studies .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized to functionalize 2,4-Dichloro-5,7-dimethylquinazoline?

- Methodological Answer :

- Catalyst System : Use PdCl₂(PPh₃)₂ (5–10 mol%) with CuI as a co-catalyst in THF or toluene .

- Substrate Scope : Arylacetylenes or alkynes (e.g., phenylacetylene) react at the 4-chloro position, yielding 78–90% products. Monitor reaction progress via TLC (Rf 0.37–0.56 in hexane/ethyl acetate) .

- Base Selection : Cs₂CO₃ (1.5 equiv) improves coupling efficiency by deprotonating intermediates .

Q. What strategies resolve contradictions in reported biological activities of quinazoline derivatives?

- Methodological Answer :

- Data Harmonization : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition vs. antimicrobial tests) .

- Structural-Activity Relationships (SAR) : Analyze substituent effects; for example, 4-methoxy groups reduce anti-inflammatory activity compared to halogenated analogs .

- Reproducibility Checks : Replicate synthesis under documented conditions (e.g., reflux time, solvent purity) to confirm activity trends .

Q. How can computational methods predict the reactivity of 2,4-Dichloro-5,7-dimethylquinazoline in novel reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Chlorine atoms act as electron-withdrawing groups, directing electrophiles to the 5- and 7-methyl positions .

- Molecular Docking : Screen for binding affinity with target proteins (e.g., EGFR kinases) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.